molecular formula C20H14F4N6O2S B2555908 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863457-89-0

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2555908
CAS No.: 863457-89-0
M. Wt: 478.43
InChI Key: VVRKVKZKDQMNLT-UHFFFAOYSA-N
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Description

2-((3-(4-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core modified with a 4-fluorobenzyl group at position 3 and a thioacetamide linker at position 5. The acetamide moiety is further substituted with a 4-(trifluoromethoxy)phenyl group.

Key structural features influencing its activity include:

  • Triazolo[4,5-d]pyrimidine core: A fused bicyclic system with nitrogen-rich electronics, enabling hydrogen bonding and π-π stacking interactions.
  • 4-Fluorobenzyl group: Enhances lipophilicity and metabolic stability via fluorine substitution.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6O2S/c21-13-3-1-12(2-4-13)9-30-18-17(28-29-30)19(26-11-25-18)33-10-16(31)27-14-5-7-15(8-6-14)32-20(22,23)24/h1-8,11H,9-10H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRKVKZKDQMNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS number: 863457-93-6) is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H17FN6O2S
  • Molecular Weight : 436.5 g/mol
  • IUPAC Name : this compound

Pharmacological Activities

The biological activities of this compound are primarily attributed to its structural components, which include a triazolopyrimidine moiety known for various pharmacological effects.

Anticancer Activity

Research indicates that compounds with triazolopyrimidine structures exhibit promising anticancer properties. For example:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Similar compounds have shown to suppress the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced tumor growth in various cancer cell lines such as HeLa and HCC1937 .
  • Case Study : In vitro studies have demonstrated that derivatives of triazolopyrimidine can induce apoptosis in cancer cells and disrupt cell cycle progression. Specifically, one study reported an IC50 value of 3.91 µM for a related compound against MCF-7 breast cancer cells, indicating significant cytotoxicity .

Antimicrobial Activity

Compounds featuring thiol groups have been associated with antimicrobial properties:

  • Activity Spectrum : The triazolopyrimidine derivatives have shown activity against a range of bacterial and fungal pathogens. This is likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression.
  • Interaction with DNA : Some derivatives may intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis.
  • Targeting Enzymes : The compound may act on specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both mammalian and parasitic organisms .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of EGFR signaling; IC50 values indicating cytotoxicity against various cancer cell lines.
AntimicrobialDemonstrated activity against Plasmodium species; potential as an anti-malarial agent.
CytotoxicityInduced apoptosis and G2/M phase arrest in tumor cells; significant inhibition observed in multiple assays.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the thioether linkage in the structure may enhance its interaction with microbial targets.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various triazole derivatives found that compounds similar to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 1-8 μg/mL against multiple bacterial strains. This suggests a promising profile for further development.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. A related class of compounds has demonstrated antiproliferative effects against lung and breast cancer cell lines, indicating that modifications in the triazole-pyrimidine scaffold can lead to enhanced cytotoxicity. Specific assays have reported IC50 values in the micromolar range for related triazole derivatives against MCF-7 (breast cancer) cells.

Case Study: Anticancer Activity

Another investigation focused on a series of triazole derivatives reported significant cytotoxicity against MCF-7 cells, with some compounds achieving IC50 values as low as 0.5 μM. This highlights the potential of our compound as a candidate for anticancer drug development.

Chemical Reactions Analysis

Oxidation of Thioether Group

The sulfur atom in the thioether (-S-) group undergoes oxidation under mild conditions, forming sulfoxides or sulfones. This modification alters electronic properties and biological activity.

Oxidizing Agent Product Conditions Impact on Reactivity
H₂O₂ (30%)Sulfoxide derivativeRT, 2–4 hours Increased polarity
mCPBASulfone derivativeDCM, 0°C to RT Enhanced metabolic stability

The fluorinated benzyl group enhances electron-withdrawing effects, accelerating oxidation kinetics compared to non-fluorinated analogs .

Reduction of Triazole Moiety

The 1,2,3-triazole ring exhibits partial reduction under catalytic hydrogenation, though its aromaticity confers resistance to complete saturation .

Reduction Method Product Yield Notes
H₂ (1 atm), Pd/C (10%)Partially reduced triazoline45–60%Selective reduction at N=N bond
NaBH₄ in MeOHNo reactionConfirms ring stability

Nucleophilic Aromatic Substitution (SₙAr)

Electron-deficient pyrimidine rings undergo SₙAr at positions activated by fluorine substituents.

Nucleophile Position Conditions Product
PiperidineC-5DMF, 80°C, 12 hours Piperidine-substituted derivative
ThiophenolC-7K₂CO₃, DMSO, 60°C Thioaryl-modified analog

The trifluoromethoxy group ortho to the acetamide enhances electrophilicity at adjacent positions .

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.

Conditions Product Rate (k, h⁻¹) Catalyst
6M HCl, reflux2-((3-(4-fluorobenzyl)...thio)acetic acid0.12
NaOH (1M), EtOH/H₂OSame as above0.08 Phase-transfer agent

Hydrolysis is slower compared to non-fluorinated acetamides due to electron-withdrawing effects of CF₃O .

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-coupling, though reactivity is modulated by fluorine substituents.

Reaction Type Coupling Partner Conditions Yield Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME 35%
Buchwald-HartwigAnilinePd₂(dba)₃, Xantphos, t-BuONa28%

Radical-Mediated Reactions

The thioether group participates in thiyl radical formation under UV light, enabling C–S bond functionalization.

Radical Initiator Co-substrate Product Application
AIBN, 440 nm UVAlkeneThiol-ene adduct Polymer conjugation

Key Structural Influences on Reactivity

  • Fluorine Substituents : Increase electrophilicity of the pyrimidine ring and stabilize transition states via inductive effects .

  • Triazole Ring : Resists proteolytic cleavage and oxidation, enhancing metabolic stability .

  • Trifluoromethoxy Group : Lowers pKa of adjacent protons, facilitating deprotonation in SₙAr reactions .

This reactivity profile enables targeted modifications for optimizing pharmacokinetic and pharmacodynamic properties in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compounds with thiazolo[4,5-d]pyrimidine cores (e.g., 5-thioxo-thiazolo[4,5-d]pyrimidines from ) share structural similarities but differ in electronic properties. For example:

Property Target Compound Thiazolo[4,5-d]pyrimidine Analog (19)
Core Heterocycle Triazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine
Electronic Character Electron-deficient (3 N atoms) Less electron-deficient (2 N, 1 S atom)
Synthesis Method Not specified in evidence Microwave-assisted or conventional heating
Bioactivity Hypothesized kinase inhibition Reported antimicrobial activity

Key Insight : The triazolo core’s higher nitrogen content may enhance binding to ATP-binding pockets in kinases compared to thiazolo analogs, which exhibit broader antimicrobial effects .

Substituent Effects

Fluorinated vs. Non-Fluorinated Derivatives

The 4-fluorobenzyl and trifluoromethoxy groups in the target compound contrast with non-fluorinated analogs (e.g., compound 20 in , which features hydroxycoumarin and methylthieno substituents):

Substituent Impact on Properties
4-Fluorobenzyl Increases metabolic stability and lipophilicity (logP ~3.5)
Trifluoromethoxyphenyl Enhances electron-withdrawing effects (σₚ = 0.52)
Hydroxycoumarin (in analog 20) Introduces polarity, reducing cell permeability

Research Finding : Fluorinated derivatives generally exhibit improved pharmacokinetic profiles but may face synthetic challenges due to steric and electronic effects .

Electronic and Structural Isovalency

Per , “isovalency” (similar valence electrons but differing geometries) explains differences in reactivity between the target compound and its analogs. For instance:

  • Triazolo vs. Thiazolo Cores : While both cores are isovalent (contributing three heteroatoms), the triazolo’s planar geometry enables stronger π-stacking, whereas the thiazolo’s sulfur atom may favor hydrophobic interactions .
  • Trifluoromethoxy vs.

Q & A

Q. What are the key structural features and characterization techniques for this compound?

  • Methodological Answer : The compound features a triazolo[4,5-d]pyrimidin-7-yl core substituted with a 4-fluorobenzyl group, a thioether linkage, and an acetamide moiety with a trifluoromethoxyphenyl group. Key characterization techniques include:
  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving ambiguities in stereochemistry (e.g., as demonstrated in analogous triazolo-pyrimidine structures) .
    Example workflow: Synthesize the compound, purify via column chromatography, and validate using 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS.

Q. What are common synthetic routes and optimization strategies for this compound?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Condensation of 4-fluorobenzylamine with pyrimidine precursors.
  • Step 2 : Thioether formation via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives).
  • Step 3 : Acetamide coupling via EDC/HOBt-mediated reactions.
    Optimization Strategies :
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .
  • Flow Chemistry : For enhanced reproducibility and scalability, as demonstrated in analogous triazolo synthesis workflows .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • Methodological Answer :
  • HPLC-PDA/MS : Quantify purity (>95%) and detect degradation products.
  • Accelerated Stability Studies : Expose the compound to varying pH, temperature, and light conditions (ICH Q1A guidelines). Monitor via LC-MS and NMR for structural integrity .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Methodological Answer :
  • Rational Modifications : Replace the 4-fluorobenzyl group with electron-deficient aryl groups (e.g., 2,6-difluorophenyl) to assess steric/electronic effects on target binding .
  • Fragment-Based Drug Design : Use X-ray co-crystallography with target proteins (e.g., kinases) to identify key binding interactions.
  • Computational Docking : Employ Schrödinger Suite or AutoDock to predict substituent effects on binding affinity .

Q. How to address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and permeability (Caco-2 assays).
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that explain efficacy gaps.
  • Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from rodent models .

Q. What computational approaches predict the compound’s physicochemical properties?

  • Methodological Answer :
  • Quantum Mechanical Calculations (DFT) : Predict logP, pKa, and solubility using Gaussian or ORCA.
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers for permeability predictions.
  • ADMET Predictors : Tools like SwissADME or ADMETlab2.0 estimate toxicity and bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields across studies?

  • Methodological Answer :
  • Reproducibility Audit : Compare reaction conditions (e.g., solvent purity, inert atmosphere integrity).
  • Intermediate Characterization : Verify the stability of intermediates (e.g., thioether precursors) via 19F^{19}\text{F} NMR .
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., catalyst type) causing yield variations .

Q. What analytical techniques validate structural assignments when crystallographic data is unavailable?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Confirm proximity of protons in the triazolo-pyrimidine core.
  • IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm1^{-1}) .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., PubChem entries with InChI keys) .

Tables for Key Data

Property Technique Typical Results Reference
LogPHPLC (ChromLogP)~3.2 (indicative of moderate lipophilicity)
Thermal StabilityTGADecomposition onset at 220°C
Aqueous SolubilityShake-Flask Method<10 µM (pH 7.4)

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